molecular formula C12H14ClN3OS B2741706 5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol CAS No. 694466-39-2

5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2741706
CAS RN: 694466-39-2
M. Wt: 283.77
InChI Key: UPKKQODMZQGYIR-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol, also known as CPMT, is an organosulfur compound that has been gaining attention due to its potential applications in scientific research and in the laboratory. CPMT is a member of the triazole family, which are heterocyclic compounds that are composed of three carbon atoms and three nitrogen atoms. CPMT is an important compound because it is a useful reagent for the synthesis of other compounds, and it has a wide range of applications in the field of biochemistry and physiology.

Scientific Research Applications

Medicinal Chemistry Applications

Triazole derivatives have been extensively studied for their biological activities. For example, novel heterocyclic compounds derived from triazole acetohydrazides were investigated for their lipase and α-glucosidase inhibition activities. These compounds showed promising anti-lipase and anti-α-glucosidase activities, indicating potential applications in treating diseases related to these enzymes, such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

Triazole derivatives have also been explored as corrosion inhibitors for various metals in acidic media. Their effectiveness in protecting metals from corrosion was attributed to the formation of protective layers on metal surfaces, significantly reducing the corrosion rate. The adsorption of these inhibitors on metal surfaces followed Langmuir's adsorption isotherm, highlighting their potential in industrial applications where metal corrosion is a concern (Elbelghiti, Karzazi, Dafali, Hammouti, Bentiss, Obot, Bahadur, & Ebenso, 2016).

Materials Science

In the field of materials science, triazole derivatives have been synthesized and investigated for their physicochemical properties, including their potential as inhibitors for mild steel corrosion in acid media. The detailed study on the adsorption behavior of these compounds provides insights into their interaction with metal surfaces, which is crucial for developing new materials with improved corrosion resistance (Li, He, Pei, & Hou, 2007).

properties

IUPAC Name

3-(2-chlorophenyl)-4-(3-methoxypropyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3OS/c1-17-8-4-7-16-11(14-15-12(16)18)9-5-2-3-6-10(9)13/h2-3,5-6H,4,7-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPKKQODMZQGYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=NNC1=S)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-(3-methoxypropyl)-4H-1,2,4-triazole-3-thiol

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